molecular formula C22H20N4O3S B5892701 4-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

4-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

Cat. No.: B5892701
M. Wt: 420.5 g/mol
InChI Key: LVCADXCIILQBHR-UHFFFAOYSA-N
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Description

4-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is an organic compound known for its multifunctional biological activities and complex structure, comprising a quinoline ring fused with a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes

One synthetic route involves a multi-step process starting with the condensation of 2-aminobenzonitrile with 4-phenylcyclohexanone under acidic conditions, resulting in the formation of a tetrahydroquinoline intermediate. This intermediate undergoes further nitration, followed by sulfonation using benzenesulfonyl chloride, yielding the final compound.

Reaction Conditions

  • Condensation: Carried out under reflux at around 100-110°C with acidic catalysts like sulfuric acid.

  • Nitration: Performed at low temperatures (0-5°C) to control the reactivity.

  • Sulfonation: Typically conducted at room temperature with a base like pyridine to neutralize the reaction medium.

Industrial Production Methods

Industrial-scale synthesis may involve continuous flow reactors to manage exothermic reactions efficiently and ensure high yields. Solvent extraction and crystallization steps are optimized to purify the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The quinoline moiety can undergo oxidation, forming quinolinone derivatives.

  • Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.

  • Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or sulfonamides.

Common Reagents and Conditions

  • Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reduction catalyst.

  • Substitution: Involves reagents like acyl chlorides or sulfonyl chlorides at ambient temperature.

Major Products

Products include quinolinone derivatives from oxidation, primary amines from reduction, and various substituted amides from nucleophilic substitution.

Scientific Research Applications

The compound has broad applications:

  • Chemistry: Used as an intermediate in organic synthesis, facilitating the development of complex molecules.

  • Biology: Investigated for its enzyme inhibition properties, particularly targeting kinases and proteases.

  • Medicine: Studied for potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: Utilized in the production of specialized polymers and materials due to its unique structural features.

Mechanism of Action

The compound acts by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme's conformation. In cancer research, it has shown promise in disrupting cellular signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-amino-5-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide

  • 2-amino-3-cyano-4-phenyl-5-oxo-5,6,7,8-tetrahydroquinoline

Uniqueness

Compared to its analogs, 4-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide boasts a broader spectrum of biological activity due to its sulfonamide group, which enhances its solubility and binding affinity to biological targets.

It's a remarkable compound with diverse applications and significant potential for future research and development. Now, what gets you into the nitty-gritty of chemistry?

Properties

IUPAC Name

4-(2-amino-3-cyano-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinolin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c23-13-17-20(14-5-2-1-3-6-14)21-18(7-4-8-19(21)27)26(22(17)24)15-9-11-16(12-10-15)30(25,28)29/h1-3,5-6,9-12,20H,4,7-8,24H2,(H2,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCADXCIILQBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=CC=C4)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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